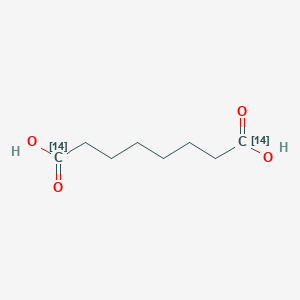
Octanedioic acid-carboxy-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanedioic acid-carboxy-14C, also known as suberic acid-carboxy-14C, is a radiolabeled version of octanedioic acid. This compound is characterized by the presence of a radioactive carbon isotope, carbon-14, at the carboxyl group. Octanedioic acid itself is a dicarboxylic acid with the molecular formula C8H14O4. The radiolabeled version is used extensively in scientific research due to its ability to trace and study various biochemical and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octanedioic acid-carboxy-14C typically involves the incorporation of carbon-14 into the carboxyl group of octanedioic acid. This can be achieved through various synthetic routes, including the reaction of a precursor molecule containing carbon-14 with a suitable reagent to form the desired compound. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the efficient incorporation of the radioactive isotope.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of the compound in a controlled environment to ensure safety and minimize contamination. The final product is then purified and tested for its radiochemical purity before being used in research applications.
化学反应分析
Types of Reactions: Octanedioic acid-carboxy-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Lower oxidation state products such as alcohols.
Substitution: Esters, amides, and other derivatives depending on the substituent used.
科学研究应用
Octanedioic acid-carboxy-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the study of polymer degradation and stability.
作用机制
The mechanism of action of octanedioic acid-carboxy-14C involves its incorporation into various biochemical and chemical processes. The radioactive carbon-14 isotope allows researchers to trace the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and the fate of carbon atoms in different environments. The molecular targets and pathways involved depend on the specific application and the system being studied.
相似化合物的比较
Octanedioic acid-carboxy-14C can be compared with other radiolabeled dicarboxylic acids, such as:
Hexanedioic acid-carboxy-14C: A shorter-chain dicarboxylic acid with similar applications but different physical properties.
Decanedioic acid-carboxy-14C: A longer-chain dicarboxylic acid with similar applications but different solubility and reactivity.
Nonanedioic acid-carboxy-14C: Another dicarboxylic acid with a different chain length and slightly different chemical behavior.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, reactivity, and suitability for various applications. Its radiolabeled nature makes it a valuable tool in research, providing insights that non-radiolabeled compounds cannot offer.
属性
IUPAC Name |
(1,8-14C2)octanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-SHGRYJKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[14C](=O)O)CC[14C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
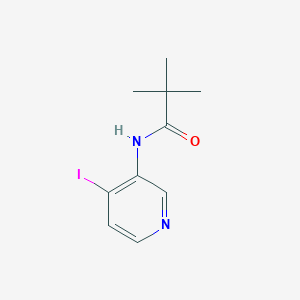


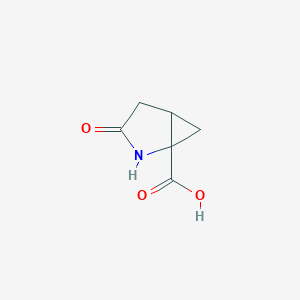
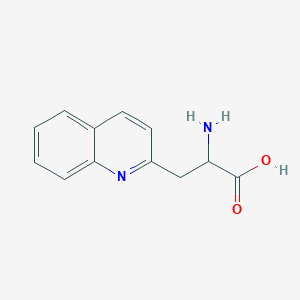
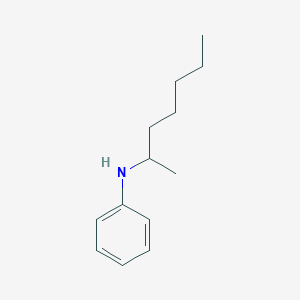
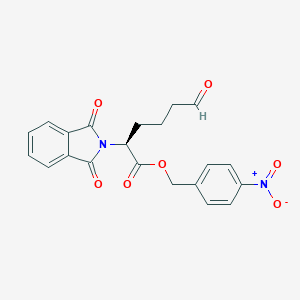

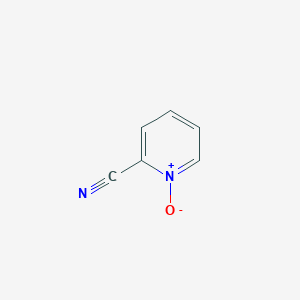
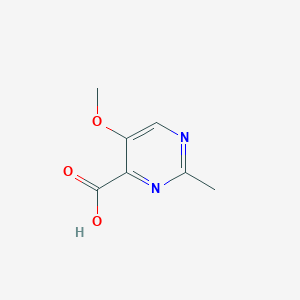
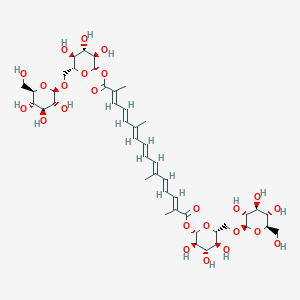
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)


